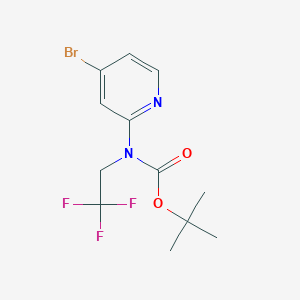
Tert-butyl 2-allyl-3-((tert-butyldimethylsilyl)oxy)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-allyl-3-((tert-butyldimethylsilyl)oxy)piperidine-1-carboxylate is a complex organic compound featuring a piperidine ring, an allyl group, and a tert-butyldimethylsilyl ether protecting group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with piperidine or its derivatives.
Protection of Hydroxyl Group: The hydroxyl group on the piperidine ring is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Allylation: The protected piperidine is then subjected to an allylation reaction using an allyl halide or allyl acetate in the presence of a strong base like sodium hydride (NaH).
Carbonylation: Finally, the compound is treated with tert-butyl chloroformate to introduce the carboxylate group.
Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes, ensuring high purity and yield through optimized reaction conditions and purification techniques.
Types of Reactions:
Oxidation: The allyl group can be oxidized to form an allylic alcohol or aldehyde.
Reduction: The compound can undergo reduction reactions, particularly at the piperidine ring.
Substitution: The silyl ether protecting group can be substituted with various nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like lithium aluminum hydride (LiAlH4) and electrophiles like acyl chlorides are employed.
Major Products Formed:
Oxidation: Allylic alcohols or aldehydes.
Reduction: Reduced piperidine derivatives.
Substitution: Various substituted piperidines depending on the nucleophile or electrophile used.
Applications De Recherche Scientifique
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a protecting group for alcohols in biochemical studies. Medicine: Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which tert-butyl 2-allyl-3-((tert-butyldimethylsilyl)oxy)piperidine-1-carboxylate exerts its effects involves its interaction with various molecular targets and pathways. The specific mechanism would depend on the context of its application, such as in a synthetic pathway or biological system.
Comparaison Avec Des Composés Similaires
Tert-butyl 2-allyl-3-hydroxypiperidine-1-carboxylate: Lacks the silyl protecting group.
Tert-butyl 2-allyl-3-methoxypiperidine-1-carboxylate: Features a methoxy group instead of the silyl ether.
Uniqueness: The presence of the tert-butyldimethylsilyl protecting group makes this compound more hydrolytically stable compared to similar compounds with less bulky protecting groups.
This comprehensive overview provides a detailed understanding of tert-butyl 2-allyl-3-((tert-butyldimethylsilyl)oxy)piperidine-1-carboxylate, its preparation, reactions, applications, and comparison with similar compounds
Propriétés
IUPAC Name |
tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-2-prop-2-enylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37NO3Si/c1-10-12-15-16(23-24(8,9)19(5,6)7)13-11-14-20(15)17(21)22-18(2,3)4/h10,15-16H,1,11-14H2,2-9H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBALLXXQBOROKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1CC=C)O[Si](C)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37NO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(Trifluoromethyl)benzo[D]imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B8104702.png)











![6-chloro-3-cyclopropyl-1-ethyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8104800.png)

